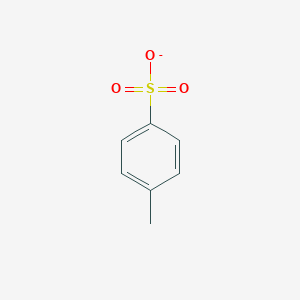

4-Methylbenzenesulfonate

Cat. No. B104242

Key on ui cas rn:

16722-51-3

M. Wt: 171.2 g/mol

InChI Key: JOXIMZWYDAKGHI-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US08383610B2

Procedure details

To a 5-L 3-neck flask under an inert nitrogen atmosphere, 2.0 L of isopropanol (IPA) was charged. A slurry was prepared by adding 289 g of the amorphous free base of Compound 1 to the flask. A solution of p-toluenesulfonic acid hydrate (97.0 g) in IPA (400 mL) was then added to the slurry. The water content of the slurry supernatant was adjusted to 0.6 g/L with the addition of water (9 mL), and the slurry was stirred at 20-25° C. for 18 hours to produce a thick crystalline slurry. The slurry was filtered and washed with IPA (2×500 mL). Excess IPA was removed from the crystalline cake by blowing dry nitrogen through the cake for 24 hours. With the solids containing 3 weight-percent (wt %) of IPA, the cake was further dried by blowing humidified nitrogen through the cake at a relative humidity of 70-75% for 24 hours. The cake retained 0.9 wt % of IPA that was not further reduced by this method. Excess water was then removed from the cake by blowing dry nitrogen through the cake for 24 hours. The tosylate salt of Compound 1 was isolated as an orange powder (337 g). The isolated tosylate salt of Compound 1 was crystalline with only one observed form: a non-stoichiometric hemihydrate, as determined by x-ray powder diffraction (XPRD) and thermogravimetric (TG) analysis.

[Compound]

Name

amorphous free base

Quantity

289 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][S:2]([OH:5])(=[O:4])=[O:3].O.[C:7]1([CH3:17])[CH:12]=[CH:11][C:10]([S:13]([OH:16])(=[O:15])=[O:14])=[CH:9][CH:8]=1.O>C(O)(C)C>[S:13]([C:10]1[CH:11]=[CH:12][C:7]([CH3:17])=[CH:8][CH:9]=1)([O-:16])(=[O:15])=[O:14].[CH3:1][S:2]([OH:5])(=[O:4])=[O:3] |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

amorphous free base

|

|

Quantity

|

289 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

97 g

|

|

Type

|

reactant

|

|

Smiles

|

O.C1(=CC=C(C=C1)S(=O)(=O)O)C

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

22.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the slurry was stirred at 20-25° C. for 18 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A slurry was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce a thick crystalline slurry

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slurry was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with IPA (2×500 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Excess IPA was removed from the crystalline cake

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 24 hours

|

|

Duration

|

24 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

With the solids containing 3 weight-percent (wt %) of IPA

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cake was further dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 24 hours

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Excess water was then removed from the cake

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 24 hours

|

|

Duration

|

24 h

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)([O-])C1=CC=C(C)C=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CS(=O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 337 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |